Diallylcarbamyl chloride

Vue d'ensemble

Description

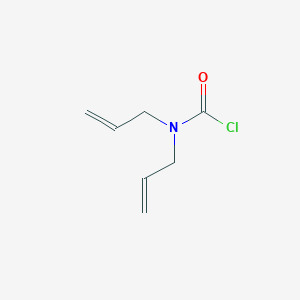

Diallylcarbamyl chloride is an organic compound with the molecular formula ( \text{C}7\text{H}{10}\text{ClNO} ) It is characterized by the presence of two allyl groups attached to a carbamyl chloride moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diallylcarbamyl chloride can be synthesized through the reaction of diallylamine with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction is as follows: [ \text{(H}_2\text{C=CHCH}_2\text{)}_2\text{NH} + \text{COCl}_2 \rightarrow \text{(H}_2\text{C=CHCH}_2\text{)}_2\text{NCOCl} + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous feeding of diallylamine and phosgene into a reactor, with careful control of temperature and pressure to ensure safety and maximize yield. The product is then purified through distillation or recrystallization.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by various nucleophiles such as amines, alcohols, or thiols.

Addition Reactions: The double bonds in the allyl groups can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Electrophiles: Halogens, hydrogen halides.

Catalysts: Lewis acids or bases can be used to facilitate certain reactions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include diallylcarbamates, diallylureas, or diallylthiocarbamates.

Addition Products: Halogenated or hydrogenated derivatives of this compound.

Polymers: Cross-linked polymers with this compound as a monomer.

Applications De Recherche Scientifique

Wound Care and Infection Prevention

DACC-coated dressings have been extensively studied for their effectiveness in reducing bacterial growth and promoting wound healing. Key findings include:

- Bacteriostatic Properties : DACC demonstrates significant bacteriostatic activity against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Studies show that DACC-coated dressings can significantly reduce bacterial adhesion compared to standard gauze dressings .

- Biofilm Management : DACC has been shown to effectively manage biofilms in chronic wounds. Research indicates that dressings coated with DACC can attenuate symptoms associated with biofilm colonization, such as odor and exudation, thereby facilitating better healing outcomes .

- Clinical Efficacy : In a study comparing DACC-impregnated dressings to traditional alginate dressings, those treated with DACC exhibited superior healing rates and reduced signs of inflammation . The study highlighted a marked decrease in SSI rates among patients undergoing various surgical procedures when using DACC-coated dressings.

Case Studies and Clinical Trials

Several clinical trials have documented the efficacy of DACC in real-world settings:

- Post-Surgical Wound Management : A multicenter study involving patients after vascular surgery demonstrated that DACC-coated dressings significantly decreased the incidence of SSIs compared to conventional treatments. The results indicated a clear improvement in patient outcomes, with a notable reduction in inflammatory signs .

- Complex Wound Treatment : In cases involving epidermolysis bullosa, DACC was found to be as effective as traditional antimicrobial therapies without the associated side effects, making it a viable alternative for patients sensitive to conventional treatments .

Data Tables

| Study | Application | Findings |

|---|---|---|

| Silvestre et al. (2022) | Wound Dressing | Demonstrated reduced bacterial adhesion with DACC-coated dressings compared to gauze. |

| Freitas et al. (2021) | Biofilm Management | Showed DACC's effectiveness in managing biofilm-related symptoms in chronic wounds. |

| Bua et al. (2017) | Surgical Site Infection | Reported lower SSI rates with DACC use compared to standard care in surgical patients. |

| Taylor et al. (2016) | Cesarean Section | Noted decreased infection rates post-surgery when using DACC-coated dressings. |

Mécanisme D'action

The mechanism of action of diallylcarbamyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The carbamyl chloride moiety is highly reactive, allowing it to form stable bonds with nucleophiles. The allyl groups provide sites for addition reactions, enabling the compound to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

Diallylamine: A precursor to diallylcarbamyl chloride, used in similar applications.

Diallylcarbonate: Another diallyl compound with different reactivity and applications.

Allyl Chloride: A simpler allyl compound used in organic synthesis.

Uniqueness: this compound is unique due to the presence of both the carbamyl chloride and allyl groups, which confer a combination of reactivity and versatility not found in simpler compounds. This dual functionality makes it valuable in a wide range of chemical processes and applications.

Activité Biologique

Diallylcarbamyl chloride (DACC) is a compound that has gained attention for its biological activity, particularly in the field of wound care. This article provides a comprehensive overview of its antimicrobial properties, mechanisms of action, and clinical applications, supported by various studies and case reports.

Antimicrobial Properties

DACC exhibits significant antimicrobial activity against a range of pathogenic bacteria. It is particularly effective against resistant strains such as Staphylococcus aureus (including MRSA), Pseudomonas aeruginosa, Enterobacter cloacae, and Acinetobacter baumannii.

Efficacy in In Vitro Studies

- Bacterial Growth Inhibition : In controlled experiments, DACC-coated dressings demonstrated a strong reduction in bacterial growth. For instance, studies using the Japanese Industrial Standard (JIS) L 1902 challenge test showed that DACC effectively inhibited the growth of several WHO-prioritized bacterial strains over a prolonged period, even under repeated inoculation conditions .

- Mechanism of Action : The antimicrobial effect of DACC is attributed to its hydrophobic properties, which facilitate the binding of bacteria to the dressing surface. This binding prevents bacterial proliferation and biofilm formation, which are critical in chronic wound infections .

- Comparison with Other Dressings : Research comparing DACC-coated dressings with alginate dressings revealed that DACC not only reduced bacterial load more effectively but also promoted faster wound healing. In one study, patients treated with DACC dressings showed significant improvement in wound resolution within eight weeks .

Case Studies

Several clinical studies have documented the successful application of DACC in managing chronic wounds and preventing infections:

- Study on Device-Related Pressure Injuries : A study highlighted the use of DACC dressings for treating nonhealing device-related pressure injuries. The results indicated that these dressings significantly enhanced healing rates by binding bacteria and reducing bioburden .

- Post-Surgical Applications : In a prospective study involving patients undergoing pilonidal sinus excision, DACC was compared to traditional alginate dressings. The findings revealed that patients with DACC dressings experienced less sloughing and faster healing times, with many achieving complete healing within 75 days post-surgery .

The biological activity of DACC can be summarized through its mechanisms:

- Hydrophobic Interaction : DACC's hydrophobic nature allows it to sequester bacteria onto the dressing surface through irreversible binding. This mechanism is particularly beneficial in managing biofilms associated with chronic wounds .

- Reduced Cytotoxicity : Unlike some antimicrobial agents that may cause cytotoxic effects on surrounding tissues, DACC has been shown to maintain cell viability while exerting its bacteriostatic effects. This characteristic makes it an attractive option for sensitive wound environments .

Summary of Research Findings

Propriétés

IUPAC Name |

N,N-bis(prop-2-enyl)carbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-3-5-9(6-4-2)7(8)10/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQPJLWKFQNTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392574 | |

| Record name | Diallylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25761-72-2 | |

| Record name | N,N-Di-2-propen-1-ylcarbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25761-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallylcarbamyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.